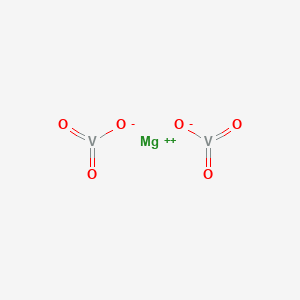
Magnesium;oxido(dioxo)vanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;oxido(dioxo)vanadium is a compound that consists of magnesium, vanadium, and oxygenThe compound is part of the broader family of vanadium oxides, which are notable for their diverse oxidation states and structural versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium;oxido(dioxo)vanadium can be synthesized through various methods. One common approach involves the solid-state reaction between magnesium oxide and vanadium pentoxide. The reaction typically occurs at high temperatures to ensure complete conversion of the reactants into the desired product .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of hydrothermal methods. This approach allows for better control over the particle size and morphology of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium;oxido(dioxo)vanadium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of vanadium and the presence of other reactants.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Substitution reactions often involve the replacement of oxygen atoms with other ligands, such as halides or organic groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while reduction reactions can produce lower oxidation state vanadium species .
Wissenschaftliche Forschungsanwendungen
Magnesium;oxido(dioxo)vanadium has several scientific research applications:
Wirkmechanismus
The mechanism of action of magnesium;oxido(dioxo)vanadium involves its ability to undergo redox reactions, which are crucial for its applications in catalysis and energy storage. The compound can interact with various molecular targets, including enzymes and cellular components, through its redox-active vanadium centers. These interactions can lead to the activation or inhibition of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Vanadium Pentoxide (V2O5): Known for its high catalytic activity in oxidation reactions.
Vanadium Dioxide (VO2): Notable for its reversible metal-to-insulator phase transition.
Magnesium Vanadate (Mg3V2O8): Studied for its luminescent properties and potential use in energy storage.
Uniqueness: Magnesium;oxido(dioxo)vanadium stands out due to its combination of magnesium and vanadium, which imparts unique electrochemical properties. This makes it particularly suitable for applications in rechargeable batteries and catalysis, where both high redox activity and structural stability are required .
Eigenschaften
Molekularformel |
MgO6V2 |
|---|---|
Molekulargewicht |
222.18 g/mol |
IUPAC-Name |
magnesium;oxido(dioxo)vanadium |
InChI |
InChI=1S/Mg.6O.2V/q+2;;;;;2*-1;; |
InChI-Schlüssel |
UQTWTHDGOFVKGC-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][V](=O)=O.[O-][V](=O)=O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![14-Ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol](/img/structure/B12086340.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)
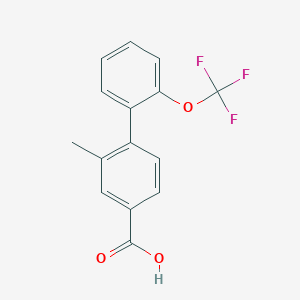
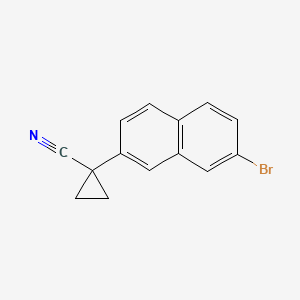
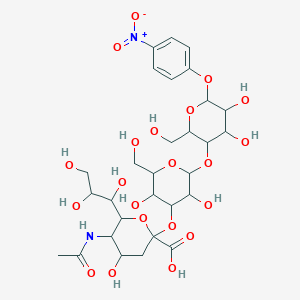
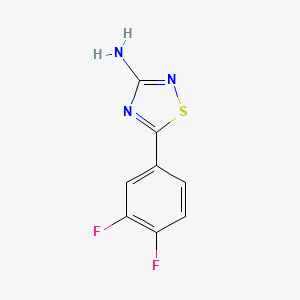
![[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086382.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)

![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol](/img/structure/B12086394.png)
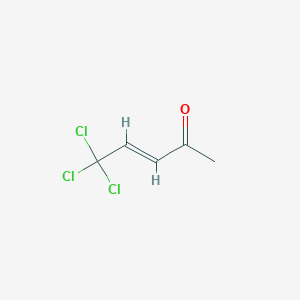

![2,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12086407.png)

